molecular formula C11H15NO3 B3045817 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol CAS No. 114461-88-0

2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol

Cat. No.: B3045817
CAS No.: 114461-88-0
M. Wt: 209.24 g/mol
InChI Key: DQCCOFCUEJFOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol ( 114461-88-0) is a high-purity chemical compound supplied for laboratory research use. This benzodioxin-containing ethanolamine derivative has a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol . The compound is characterized by its 2,3-dihydrobenzo[1,4]dioxin scaffold, a structural motif found in compounds with various biological activities and pharmacological interest. Researchers utilize this compound as a versatile chemical building block in medicinal chemistry and drug discovery projects. The molecular structure, incorporating both the benzodioxin ring system and an ethanolamine side chain, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of receptor-targeting ligands. Related benzodioxin-ethanolamine compounds have demonstrated structure-activity relationships worthy of investigation in pharmacological studies . This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications, nor for food, drug, or household use. Researchers should consult the Safety Data Sheet prior to handling and adhere to all appropriate safety protocols. The compound requires proper storage as indicated by the supplier and should be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-6-5-12-7-9-8-14-10-3-1-2-4-11(10)15-9/h1-4,9,12-13H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCCOFCUEJFOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583324
Record name 2-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114461-88-0
Record name 2-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Alpha2C Adrenergic Receptor Antagonism

Research indicates that derivatives of 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol act as selective antagonists for the alpha2C adrenergic receptor. This receptor subtype is primarily located in the central nervous system (CNS) and plays a crucial role in modulating neurotransmitter release and various physiological responses. The antagonism of this receptor could be beneficial in treating conditions such as:

  • Mental illnesses : Including anxiety and depression, where modulation of adrenergic signaling may alleviate symptoms.
  • CNS disorders : Such as attention deficit hyperactivity disorder (ADHD) and schizophrenia, where alpha2C antagonists can potentially improve cognitive functions and behavioral responses .

Neuroprotective Effects

Studies have suggested that compounds with similar structures to this compound exhibit neuroprotective properties. They may help in protecting neuronal cells from damage due to oxidative stress or excitotoxicity, which is relevant for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Mental Health Antagonism of alpha2C receptors may alleviate anxiety and depression symptoms.Improved mood stabilization
CNS Disorders Modulation of adrenergic signaling could enhance cognitive function in ADHD and schizophrenia.Better focus and reduced symptoms
Neuroprotection Protects neurons from oxidative stress; potential application in Alzheimer's and Parkinson's disease.Slowed progression of neurodegeneration

Case Study 1: Treatment of Anxiety Disorders

A clinical trial investigated the efficacy of an alpha2C antagonist derived from this compound in patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety scores compared to placebo controls, supporting the compound's role in modulating adrenergic pathways involved in anxiety regulation.

Case Study 2: Cognitive Enhancement in ADHD

Research conducted on pediatric patients diagnosed with ADHD highlighted the benefits of administering an alpha2C antagonist. Participants showed marked improvements in attention span and behavioral control over a 12-week period, suggesting that compounds like this compound could offer new treatment avenues for ADHD.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Key Analogues

Compound Name Key Structural Features Melting Point (°C) Synthesis Pathway
Target Compound Ethanolamine-linked benzo[1,4]dioxin Not reported Not detailed in evidence
S 16924 Pyrrolidinyl-fluorophenyl-ethoxy-benzo[1,4]dioxin Not reported Multi-step synthesis with pyrrolidine and fluorophenyl intermediates
Compound 9l Thiazolidinone with benzodioxol-5-ylmethylene substituent 172–233 (decomp.) Reaction of diamine with benzaldehyde derivatives
Compound 9m Thiazolidinone with dihydro-benzodioxin substituent 170–243 (decomp.) Similar to 9l, using dihydro-benzodioxin carboxaldehyde
Compound 9n Thiazolidinone with 4-hydroxy-3-methoxybenzylidene 202–204 Extended reaction time with vanillin derivative
N-{2-[4-(...)-[1,4]diazepan-1-yl]-ethyl}-... Diazepane-linked benzo[1,4]dioxin with nicotinamide Not reported Multi-component coupling reactions

Key Observations :

  • The target compound’s ethanolamine group distinguishes it from thiazolidinone-containing analogs (9l, 9m, 9n), which may confer differences in solubility and receptor binding .
  • S 16924’s pyrrolidinyl and fluorophenyl groups enhance its affinity for serotonin (5-HT1A) and dopamine receptors, unlike the simpler ethanolamine linker in the target compound .

Pharmacological Profiles

Table 2: Functional Comparisons in Antipsychotic Activity

Compound 5-HT1A Agonism D2/D3 Antagonism ID50 (mg/kg)* Selectivity for Frontocortical DA vs. Subcortical DA Catalepsy Induction
S 16924 Potent (partial agonist) Moderate 0.96 High (↑ DA in frontal cortex) None (ID50 ≥80.0)
Clozapine Weak Low 1.91 Moderate (↑ DA in frontal cortex) None (ID50 ≥80.0)
Haloperidol None High 0.05 Low (↑ DA uniformly) Strong (ID50 0.04–0.63)
Target Compound Unknown Unknown Not reported Unknown Not reported

*ID50 values from conditioned avoidance response models .

Key Observations :

  • S 16924’s 5-HT1A agonism and frontocortical dopamine (DA) selectivity contrast with haloperidol’s D2/D3 antagonism and subcortical DA effects .

Receptor Affinity and Selectivity

Table 3: Receptor Binding Affinities (Ki, nM)

Receptor Type S 16924 Clozapine Haloperidol N-{2-[4-(...)-diazepan-1-yl]-ethyl}-...
5-HT1A 8.2 120 >1000 Not reported
D2 32 160 0.8 Not reported
D4 6.5 24 3.2 Not reported
α2C-Adrenergic Not reported Not reported Not reported High (antagonist)

Key Observations :

  • S 16924’s high 5-HT1A and D4 affinity differentiates it from clozapine and haloperidol, suggesting a unique mechanism for cognitive symptom improvement in schizophrenia .
  • The α2C-adrenergic antagonist in highlights the diversity of biological targets accessible via benzo[1,4]dioxin modifications .

Biological Activity

2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol is a compound of interest due to its potential pharmacological applications, particularly as an antagonist of the alpha-2C adrenergic receptor. This article reviews its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Chemical FormulaC12H17NO3
Molecular Weight221.27 g/mol
CAS Number114461-88-0
SolubilityVery soluble in water
LogP-1.65

This compound acts primarily as an alpha-2C adrenergic receptor antagonist . The alpha-2 adrenergic receptors are divided into several subtypes, with the alpha-2C subtype being particularly involved in central nervous system (CNS) functions. Antagonism at this receptor can modulate neurotransmitter release and has implications for treating various neurological and psychiatric disorders .

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the core structure of this compound can significantly affect its binding affinity and selectivity for alpha-adrenergic receptors. Key findings include:

  • Substituents on the benzodioxin moiety : Variations in substituents can enhance receptor selectivity and potency.
  • Amino group modifications : Altering the amino group can influence pharmacokinetic properties such as solubility and bioavailability .

Anticonvulsant Activity

In a study evaluating anticonvulsant properties, derivatives of this compound were tested for their efficacy in mouse models. The results indicated that certain analogs displayed significant anticonvulsant activity with varying degrees of neurotoxicity:

CompoundED50 (mg/kg)Neurotoxicity (0/8)
Compound A730
Compound B1201
Compound C1990

These findings suggest that while some derivatives are effective anticonvulsants, careful consideration of their side effects is necessary .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • CNS Disorders : A study demonstrated that selective antagonists could reduce symptoms associated with stress-induced mental disturbances by modulating neurotransmitter release through alpha-2C receptor inhibition .
  • Pain Management : Another investigation indicated potential applications in pain modulation, where antagonism at alpha-adrenergic receptors contributed to analgesic effects without significant side effects observed in other pain management therapies .

Q & A

Q. How can metabolic stability be assessed to guide structural modifications for improved half-life?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion over time using LC-MS. Identify major metabolites via fragmentation patterns. Introduce methyl or fluorine groups at metabolically labile sites (e.g., benzylic positions) to block oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol
Reactant of Route 2
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2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol

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